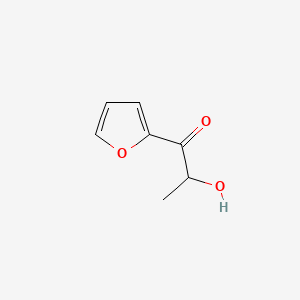

1-(Furan-2-yl)-2-hydroxypropan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furan derivatives are a group of compounds that contain a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . They are widely used in the pharmaceutical industry and have been the subject of extensive research .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions with various reagents. For example, one study described the synthesis of a chalcone molecule through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . Another study reported the synthesis of (S)-2 by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR .Chemical Reactions Analysis

Furan and its derivatives are known to undergo a variety of chemical reactions. For example, furfural, a derivative of furan, is produced from the dehydration of sugars . Another study discussed the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol .Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Aplicaciones Científicas De Investigación

- Furan derivatives have gained attention due to their antibacterial properties. Researchers have explored furanone-based compounds as potential agents against both gram-positive and gram-negative bacteria .

- Notably, nitrofurantoin analogues containing furan scaffolds were synthesized and evaluated for their antibacterial activity. However, some derivatives were found to be biologically inert against certain bacteria .

- Furanone derivatives have been investigated for their ability to inhibit mushroom tyrosinase. These compounds could find applications in cosmetics or skin-related research .

- (S)-1-(furan-2-yl)propan-1-ol ((S)-2) can be used in the production of pyranone, which, in turn, can serve as a precursor for sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

- Furanone derivatives serve as building blocks for synthesizing various other compounds. For instance, (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one has been synthesized for specific applications .

- Beyond antibacterial activity, furanone exhibits a wide range of therapeutic advantages, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and antiviral effects .

- It has also been explored for its potential in treating conditions such as glaucoma, hypertension, and cancer .

- Medicinal chemists continue to explore furanone derivatives as a rich source of novel drug candidates. Their diverse structural reactivity offers promising prospects for creating effective and secure antimicrobial agents .

Antibacterial Activity

Tyrosinase Inhibition

Sugar Analogues and Antibiotics

Synthesis of Other Compounds

Biological and Pharmacological Effects

Drug Discovery and Medicinal Chemistry

Mecanismo De Acción

Target of Action

Furan derivatives, which include 1-(furan-2-yl)-2-hydroxypropan-1-one, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some furan derivatives have been found to inhibit the invasion and migration of certain cancer cells by inhibiting matrix metalloproteinases (MMPs), which play a crucial role in the process of angiogenesis .

Biochemical Pathways

Furan derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, the asymmetric bioreduction of 1-(Furan-2-yl)-2-hydroxypropan-1-one using the Lactobacillus paracasei BD101 biocatalyst has been reported .

Result of Action

Furan derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Safety and Hazards

Propiedades

IUPAC Name |

1-(furan-2-yl)-2-hydroxypropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCOISTYFBUCPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Furan-2-yl)-2-hydroxypropan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2631026.png)

![(E)-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2631027.png)

![(Z)-N-(3-(4-bromo-3-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)hexanamide](/img/structure/B2631031.png)

![(2E)-N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2631042.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2631044.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2631045.png)

![8-Methyl-3-[(6-methylpyrazin-2-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2631046.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2631047.png)